molecular formula C19H22N6O B2605748 4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide CAS No. 873002-78-9

4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide

Cat. No.: B2605748
CAS No.: 873002-78-9
M. Wt: 350.426
InChI Key: MJIDASMZBPZXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide ( 873002-78-9) is a synthetic small molecule with the molecular formula C19H22N6O and a molecular weight of 350.42 g/mol . It belongs to the class of triazolo[4,3-b]pyridazine derivatives, which are recognized as essential building blocks in organic and medicinal chemistry for developing novel therapeutic agents . This compound is part of a growing family of triazolo-pyridazine-based molecules that have demonstrated significant potential in pharmacological research. While specific biological data for this exact molecule is limited in the public domain, closely related structural analogs, specifically triazolo-pyridazine-6-yl-substituted piperazines, have been identified as potent anti-diabetic agents . These analogs function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, a established target for type 2 diabetes treatment, and have shown excellent insulinotropic and antioxidant activities in experimental models . The presence of the triazolo[4,3-b]pyridazine core, a scaffold known for its versatile binding properties, suggests this compound holds considerable value as a key intermediate or template for researchers. It can be utilized in the design and synthesis of novel bioactive molecules, in high-throughput screening campaigns to identify new lead compounds, and for structure-activity relationship (SAR) studies across various therapeutic areas, including metabolic diseases . This product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-4-6-15(7-5-14)19(26)20-11-10-17-22-21-16-8-9-18(23-25(16)17)24-12-2-3-13-24/h4-9H,2-3,10-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDASMZBPZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide typically involves multiple steps, starting with the construction of the pyrrolidine ring and the triazolopyridazine core. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the Triazolopyridazine Core: This involves the reaction of hydrazine derivatives with nitriles or other suitable starting materials under specific conditions.

    Coupling Reactions: The final step involves coupling the triazolopyridazine intermediate with a benzamide derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. The triazolo-pyridazin framework is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of triazolo-pyridazine can induce apoptosis in cancer cells by targeting these kinases, making this compound a candidate for further investigation as a potential anticancer agent.

Anti-inflammatory Effects

Compounds derived from the triazolo family have been reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that 4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide may exhibit similar properties, warranting further pharmacological evaluation.

Neurological Applications

Given the presence of the pyrrolidine moiety, this compound may interact with neurotransmitter systems. Research into similar compounds has indicated potential applications in treating cognitive disorders and neurodegenerative diseases by modulating neurotransmitter levels or receptor activity.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The development of analogs with modifications to the benzamide or triazolo-pyridazine components could lead to enhanced biological activity or selectivity for specific targets.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of triazolo-pyridazine were tested against various cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant cytotoxic effects. Further studies are needed to evaluate the mechanism of action and potential resistance pathways .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into similar compounds revealed their ability to inhibit COX enzymes effectively. This study utilized carrageenan-induced edema models to assess anti-inflammatory activity, showing that these compounds significantly reduced inflammation compared to controls .

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the triazolo-pyridazine core. These variations significantly impact pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name R6 Position R3 Position Molecular Weight (g/mol) Key Biological Activity Source (Evidence ID)
4-methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide Pyrrolidin-1-yl 2-(4-Methylbenzamide)ethyl 394.45 Kinase inhibition (hypothetical)
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino 2-Benzamideethyl 406.87 Not reported
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-[6-(morpholin-4-yl)pyridazin-3-yl]benzamide Morpholin-4-yl 2-Cyclohexylethoxy-5-fluorobenzamide 524.00 Kinase inhibition (e.g., c-Met)
6-Methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl 2-Morpholinoethylamine 318.37 Cytotoxicity (IC50 >10 μM)
TPA023 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-[1,2,4]triazolo[4,3-b]pyridazine) tert-Butyl 2,5-Difluorophenyl 409.42 GABAA α2/α3 agonism
Substituent Effects on Bioactivity
  • Pyrrolidine vs. Morpholine (R6) : Pyrrolidine (5-membered ring) in the target compound may improve membrane permeability compared to morpholine (6-membered, oxygen-containing), which is bulkier and more polar .
Pharmacokinetic and Metabolic Stability
  • Compounds with morpholine or piperazine substituents (e.g., , compound 15) exhibit reduced metabolic susceptibility compared to those with primary amines, as seen in .
  • The target compound’s pyrrolidine group may confer metabolic resistance due to its saturated ring structure, minimizing oxidative degradation .
Cytotoxicity and Selectivity
  • Derivatives like compound 24 () with methylpiperazine substituents show moderate cytotoxicity (IC50 ~5 μM), while the target compound’s pyrrolidine substitution may lower toxicity by reducing non-specific binding .
  • PF-4254644 (), a c-Met inhibitor with a triazolo-pyridazine core, demonstrates nanomolar potency, suggesting that the target compound’s benzamide side chain could be optimized for similar efficacy .

Biological Activity

4-Methyl-N-{2-[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{20}N_{6}O
  • Molecular Weight : 304.37 g/mol

This compound features a triazolo-pyridazine moiety that is often associated with various biological activities, particularly in cancer treatment and anti-inflammatory responses.

Research indicates that compounds with similar structural features may exert their biological effects through several mechanisms:

  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, particularly c-Met kinase. Inhibitors targeting c-Met have shown promise in treating cancers characterized by aberrant c-Met signaling. For instance, related compounds have demonstrated IC50 values as low as 0.090 μM against c-Met kinase .
  • Cytotoxicity Against Cancer Cell Lines : Studies have reported that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
  • Anti-inflammatory Activity : Compounds containing pyrrolidine and triazole rings have also been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines like TNF-α and IL-17 .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (μM)Reference
c-Met Kinase Inhibition-0.090
CytotoxicityA5491.06 ± 0.16
CytotoxicityMCF-71.23 ± 0.18
CytotoxicityHeLa2.73 ± 0.33
Anti-inflammatory Activity--

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In a study evaluating triazolo-pyridazine derivatives, it was found that certain compounds significantly inhibited c-Met kinase and exhibited notable cytotoxic effects on various cancer cell lines. The most effective compounds showed IC50 values indicating high potency against targeted cells .
  • Another investigation into five-membered heterocycles highlighted the role of pyrrolidine derivatives in designing new antibacterial agents, suggesting a broader application for compounds like this compound in therapeutic contexts beyond oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.